1-(Azetidin-3-yl)piperidine

PROTAC Linker Physicochemical Properties Medicinal Chemistry

1-(Azetidin-3-yl)piperidine is a bicyclic amine compound consisting of an azetidine ring and a piperidine ring linked through a nitrogen atom. It belongs to a class of saturated nitrogen heterocycles used as building blocks in medicinal chemistry.

Molecular Formula C8H16N2
Molecular Weight 140.23 g/mol
CAS No. 138022-86-3
Cat. No. B158807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Azetidin-3-yl)piperidine
CAS138022-86-3
Molecular FormulaC8H16N2
Molecular Weight140.23 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C2CNC2
InChIInChI=1S/C8H16N2/c1-2-4-10(5-3-1)8-6-9-7-8/h8-9H,1-7H2
InChIKeySRYMNAQUZAVQFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Azetidin-3-yl)piperidine (CAS 138022-86-3) as a Specialized Azetidine-Piperidine Building Block


1-(Azetidin-3-yl)piperidine is a bicyclic amine compound consisting of an azetidine ring and a piperidine ring linked through a nitrogen atom. It belongs to a class of saturated nitrogen heterocycles used as building blocks in medicinal chemistry . This compound is primarily utilized as a PROTAC linker for the synthesis of TQ-3959 . Its molecular formula is C8H16N2, with a molecular weight of 140.23 g/mol . The compound is a liquid with a boiling point of 216.5°C at 760 mmHg and a density of 1.014 g/cm³ .

Why 1-(Azetidin-3-yl)piperidine is Not Interchangeable with Common Azetidine or Piperidine Analogues


Despite superficial structural similarities, 1-(Azetidin-3-yl)piperidine cannot be simply substituted with other azetidine-piperidine analogues or simple piperidine due to its specific vector characteristics and conformational constraints. Studies on analogous systems demonstrate that replacing six-membered heterocycles (morpholine and piperazine) with azetidines results in altered nitrogen basicity and distinct spatial occupation [1]. Furthermore, the 'stretched' isosteres of saturated nitrogen heterocycles, such as 3-((hetera)cyclobutyl)azetidines, exhibit increased size and conformational flexibility compared to parent piperidines [2]. These differences in geometry and electronic properties can significantly impact binding affinity, selectivity, and metabolic stability, making generic substitution without empirical validation a high-risk strategy in lead optimization programs.

Quantitative Differentiation of 1-(Azetidin-3-yl)piperidine (CAS 138022-86-3) for Scientific Procurement


Comparative Physicochemical Properties: Molecular Weight and Basicity for PROTAC Linker Applications

1-(Azetidin-3-yl)piperidine (MW: 140.23 g/mol) is a smaller, less lipophilic alternative to 1-(Azetidin-3-yl)pyrrolidine (MW: 126.20 g/mol), offering a distinct balance of molecular weight and ring strain [1]. While direct pKa data is unavailable, class-level inference suggests that the azetidine nitrogen in such systems exhibits higher basicity compared to morpholine or piperazine analogues, which can influence solubility and membrane permeability [2].

PROTAC Linker Physicochemical Properties Medicinal Chemistry

Metabolic Stability Advantage of Azetidine-Containing Systems over Piperidine Isosteres

In a study optimizing serotonin-4 partial agonists, replacement of a piperidine ring with an azetidine isostere resulted in a complete elimination of N-dealkylation and cyclized oxazolidine metabolite formation. The piperidine-containing first-generation compound, PF-4995274, was extensively metabolized to M1 and M2, while the azetidine-containing second-generation compounds showed metabolism shifted to oxidation on the isoxazole ring [1].

Metabolic Stability Azetidine Isostere Serotonin-4 Partial Agonists

Conformational and Vector Differences vs. Parent Piperidine Scaffolds

X-ray diffraction studies and exit vector plot analysis of 'stretched' azetidine-based isosteres, such as 3-((hetera)cyclobutyl)azetidines, demonstrate increased size and conformational flexibility compared to parent piperidine heterocycles [1]. Additionally, 'angular' spirocyclic azetidines occupy different regions of chemical space than piperazine due to significant variations in their vector characteristics [2].

Conformational Analysis Vector Characteristics Lead Optimization

Validated Utility as a PROTAC Linker for TQ-3959 Synthesis

1-(Azetidin-3-yl)piperidine has been specifically utilized as a PROTAC linker in the synthesis of TQ-3959 . This direct application distinguishes it from other azetidine-piperidine analogues that lack this established utility in targeted protein degradation research. The compound's selection for this purpose implies a favorable balance of length, flexibility, and physicochemical properties for tethering an E3 ligase ligand to a target protein binder.

PROTAC Linker Targeted Protein Degradation

Strategic Application Scenarios for 1-(Azetidin-3-yl)piperidine (CAS 138022-86-3) Based on Differentiated Evidence


PROTAC Development: Linker for Targeted Protein Degradation

The primary application is as a PROTAC linker in the synthesis of TQ-3959 . Its selection for this purpose implies favorable properties for tethering E3 ligase ligands to target protein binders. Procurement for this use case is directly supported by vendor documentation.

Lead Optimization: Replacing Piperidine with a Metabolically Stable Azetidine Isostere

In lead optimization programs where piperidine-containing leads exhibit undesirable metabolism (e.g., N-dealkylation), 1-(Azetidin-3-yl)piperidine can serve as a bioisostere to improve metabolic stability . This strategy has been validated in the optimization of 5-HT4 partial agonists, where azetidine replacement eliminated major metabolic pathways.

Scaffold Hopping: Exploring Novel Chemical Space with Unique Vector Characteristics

For programs seeking novel intellectual property or improved target engagement, 1-(Azetidin-3-yl)piperidine offers a distinct three-dimensional scaffold with different vector characteristics compared to traditional piperidine or piperazine [1]. This can lead to novel binding modes and improved selectivity, as demonstrated in the discovery of mGlu2 PAMs and ghrelin receptor inverse agonists with spirocyclic azetidine-piperidine cores.

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